molecular formula C6H6F3NO3 B1354109 Methyl 2-(trifluoroacetamido)prop-2-enoate CAS No. 58137-35-2

Methyl 2-(trifluoroacetamido)prop-2-enoate

Cat. No.: B1354109
CAS No.: 58137-35-2
M. Wt: 197.11 g/mol
InChI Key: DVCQOBJXPULRLS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoroacetamido)prop-2-enoate: is a chemical compound with the molecular formula C6H6NO3F3 and a molecular weight of 197.11 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its trifluoroacetamido group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoroacetamido)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with trifluoroacetamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoroacetamido)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: Methyl 2-(trifluoroacetamido)prop-2-enoate is used as a building block in organic synthesis. It is particularly valuable in the stereoselective preparation of amino propanoates, which are important intermediates in the synthesis of various pharmaceuticals.

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its unique chemical structure allows it to act as a probe in biochemical assays.

Medicine: Research has shown that it can be used to develop new therapeutic agents targeting specific cancer pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoroacetamido)prop-2-enoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. This interaction can modulate biochemical pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

  • Methyl 2-(trifluoroacetylamino)propanoate
  • Methyl 2-(trifluoroacetamido)but-2-enoate
  • Ethyl 2-(trifluoroacetamido)prop-2-enoate

Uniqueness: Methyl 2-(trifluoroacetamido)prop-2-enoate is unique due to its specific trifluoroacetamido group, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCQOBJXPULRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462264
Record name 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58137-35-2
Record name 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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